molecular formula C11H17N3 B6322214 3-Methyl-1-(4-methylpyridin-2-yl)piperazine CAS No. 1249928-59-3

3-Methyl-1-(4-methylpyridin-2-yl)piperazine

Cat. No. B6322214
CAS RN: 1249928-59-3
M. Wt: 191.27 g/mol
InChI Key: XDOKYYDCEMWKRK-UHFFFAOYSA-N
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Description

3-Methyl-1-(4-methylpyridin-2-yl)piperazine (3MPP) is a novel compound that has been studied for its potential applications in scientific research. It is a cyclic piperazine derivative with a methyl group at the 3-position and a 4-methylpyridin-2-yl group at the 1-position. 3MPP has been studied for its biochemical and physiological effects, as well as its potential advantages and limitations for lab experiments.

Scientific Research Applications

3-Methyl-1-(4-methylpyridin-2-yl)piperazine has been studied for its potential applications in scientific research. It has been studied for its ability to modulate the activity of enzymes and receptors, as well as its potential to act as a neuroprotectant. It has also been studied for its potential to act as an anti-inflammatory and analgesic agent. 3-Methyl-1-(4-methylpyridin-2-yl)piperazine has been investigated for its potential to act as a neuroprotectant in stroke and traumatic brain injury, as well as its potential to act as an anti-inflammatory and analgesic agent in the treatment of arthritis and other inflammatory conditions.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(4-methylpyridin-2-yl)piperazine is not yet fully understood. It is believed to act as an agonist at the sigma-1 receptor, which is involved in a variety of physiological processes, including pain modulation, neuroprotection, and anti-inflammatory effects. 3-Methyl-1-(4-methylpyridin-2-yl)piperazine has also been shown to modulate the activity of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
3-Methyl-1-(4-methylpyridin-2-yl)piperazine has been studied for its biochemical and physiological effects. It has been shown to modulate the activity of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of pro-inflammatory mediators. It has also been shown to act as an agonist at the sigma-1 receptor, which is involved in a variety of physiological processes, including pain modulation, neuroprotection, and anti-inflammatory effects. In addition, 3-Methyl-1-(4-methylpyridin-2-yl)piperazine has been studied for its potential to act as a neuroprotectant in stroke and traumatic brain injury, as well as its potential to act as an anti-inflammatory and analgesic agent in the treatment of arthritis and other inflammatory conditions.

Advantages and Limitations for Lab Experiments

3-Methyl-1-(4-methylpyridin-2-yl)piperazine has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. It is also relatively stable and has a relatively low toxicity. However, it is important to note that 3-Methyl-1-(4-methylpyridin-2-yl)piperazine has not been extensively studied in humans and the effects of long-term exposure are not yet known. In addition, 3-Methyl-1-(4-methylpyridin-2-yl)piperazine has a relatively short half-life, which may limit its use in some experiments.

Future Directions

There are several potential future directions for the study of 3-Methyl-1-(4-methylpyridin-2-yl)piperazine. One potential direction is to further investigate its potential as a neuroprotectant and anti-inflammatory agent. Additionally, further research could be done to investigate its potential as an analgesic agent and to explore its potential for use in the treatment of other conditions, such as cancer and neurological disorders. Additionally, further research could be done to investigate its potential for use in the treatment of other conditions, such as obesity and diabetes. Finally, further research could be done to investigate the potential long-term effects of 3-Methyl-1-(4-methylpyridin-2-yl)piperazine exposure.

Synthesis Methods

3-Methyl-1-(4-methylpyridin-2-yl)piperazine can be synthesized using a variety of methods. The most common method involves the reaction of 4-methylpyridin-2-amine with 3-chloro-1-methylpiperazine in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction proceeds in the presence of an acid, such as hydrochloric acid, and yields 3-Methyl-1-(4-methylpyridin-2-yl)piperazine as a white solid. Other methods of synthesis include the reaction of 3-chloro-1-methylpiperazine with 4-methylpyridin-2-ylamine in the presence of a base, such as potassium carbonate or sodium hydroxide.

properties

IUPAC Name

3-methyl-1-(4-methylpyridin-2-yl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-9-3-4-13-11(7-9)14-6-5-12-10(2)8-14/h3-4,7,10,12H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOKYYDCEMWKRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=NC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(4-methylpyridin-2-yl)piperazine

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